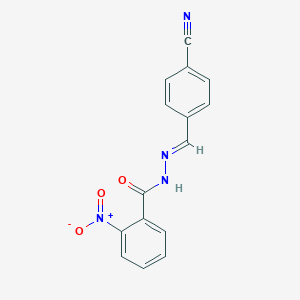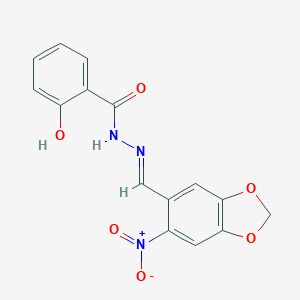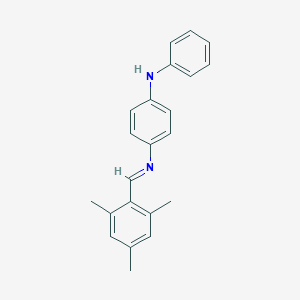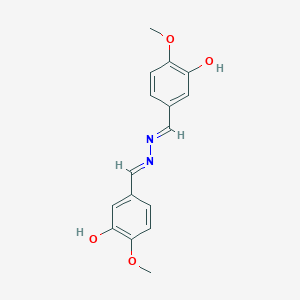![molecular formula C20H16O2 B326391 3-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B326391.png)
3-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylphenyl [1,1'-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a carboxylate group at the 4-position and a methyl group at the 3-position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl [1,1'-biphenyl]-4-carboxylate can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Various electrophiles (e.g., halogens, nitro groups) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-Carboxyphenyl biphenyl-4-carboxylate
Reduction: 3-Methylphenyl biphenyl-4-methanol
Substitution: Functionalized biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, due to its structural similarity to biologically active biphenyl derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: In the industrial sector, 3-methylphenyl [1,1'-biphenyl]-4-carboxylate is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-methylphenyl [1,1'-biphenyl]-4-carboxylate depends on its specific application. In receptor binding studies, the compound interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 4-Methylbiphenyl-3-carboxylic acid
- 3-Methylbiphenyl-4-carboxylic acid
- 4-Methylphenyl biphenyl-3-carboxylate
Comparison: 3-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to the specific positioning of the methyl and carboxylate groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities in biological systems, as well as distinct physical and chemical properties that make it suitable for specific applications in materials science and pharmaceuticals.
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(3-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-6-5-9-19(14-15)22-20(21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
SQPMOKNCJJKZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-Bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B326308.png)

![N-methyl-N-{4-[(4-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B326311.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-phenylpropanehydrazide](/img/structure/B326312.png)

![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326318.png)
![4-methyl-3-nitro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B326319.png)


![(6E)-3-(diethylamino)-6-[(4-ethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326324.png)
![N-{4-[(mesitylmethylene)amino]phenyl}acetamide](/img/structure/B326326.png)
![N-{4-[(4-cyanobenzylidene)amino]phenyl}acetamide](/img/structure/B326327.png)
![2-Methoxy-4-[(phenylimino)methyl]phenyl acetate](/img/structure/B326331.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326332.png)
